

Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4,5-Diphenyl-4-oxazoline-2-thione

Cat. No.: B1270550

[Get Quote](#)

An In-depth Technical Guide to 4,5-Diphenyl-4-oxazoline-2-thione

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of **4,5-Diphenyl-4-oxazoline-2-thione**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Information

4,5-Diphenyl-4-oxazoline-2-thione, with the CAS Registry Number 6670-13-9, is a heterocyclic compound belonging to the oxazoline class.^{[1][2]} Its structure features a five-membered ring containing nitrogen and oxygen, with two phenyl substituents and a thione group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4,5-Diphenyl-4-oxazoline-2-thione** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ NOS	[1] [2]
Molecular Weight	253.32 g/mol	[1] [2]
IUPAC Name	4,5-diphenyl-3H-1,3-oxazole-2-thione	[2]
Melting Point	260 °C	
CAS Number	6670-13-9	[1] [2]
Appearance	Crystalline solid (inferred)	
Solubility	Data not available	
pKa	Data not available	

Synthesis and Experimental Protocols

The synthesis of **4,5-Diphenyl-4-oxazoline-2-thione** can be achieved through the cyclization of appropriate precursors. A common and effective method is the reaction of benzoin with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst. This reaction proceeds via the formation of a β -hydroxy thiocyanate intermediate, which then undergoes intramolecular cyclization to yield the final product.

General Synthetic Protocol

The following is a generalized experimental protocol for the synthesis of **4,5-Diphenyl-4-oxazoline-2-thione** based on established methods for analogous compounds:

- Reaction Setup: A mixture of benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) is suspended in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.
- Acid Catalysis: Concentrated sulfuric acid (catalytic amount) is carefully added to the reaction mixture.

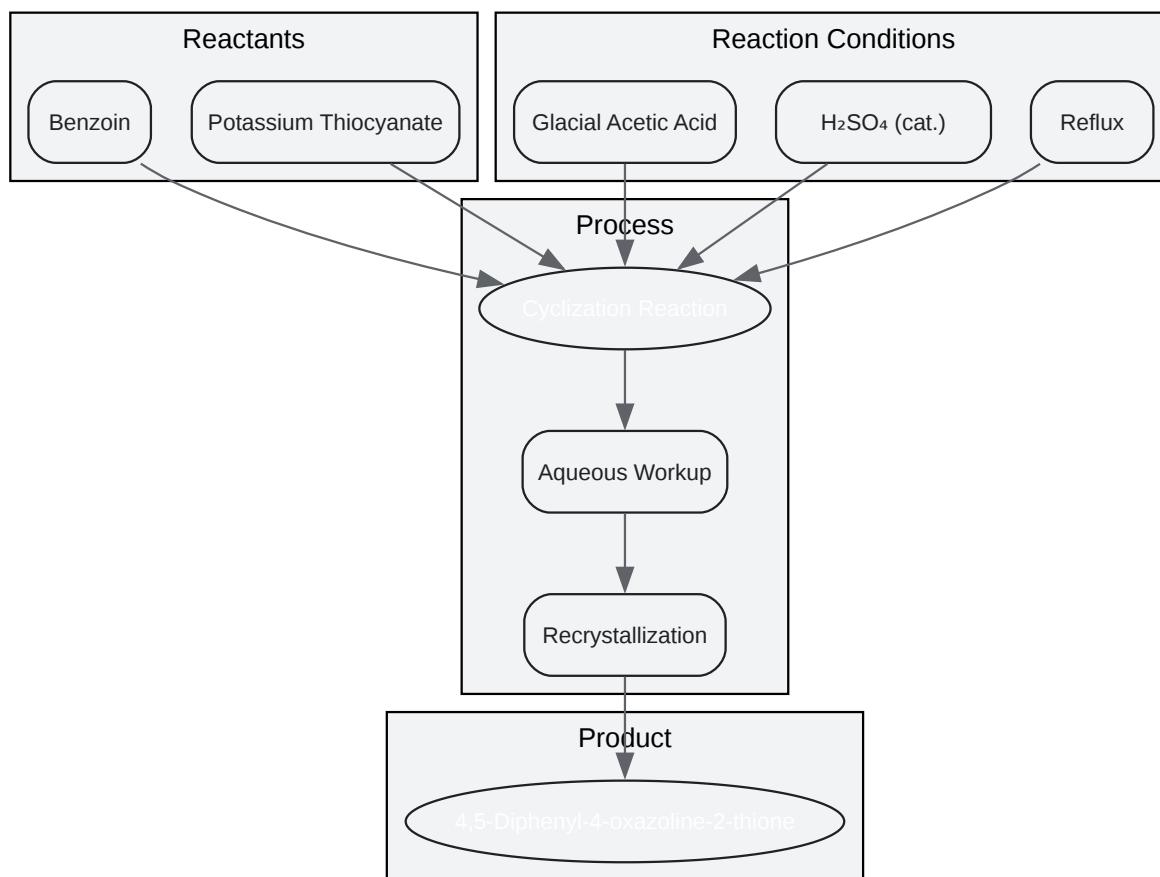
- **Reflux:** The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
- **Isolation and Purification:** The resulting precipitate is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure **4,5-Diphenyl-4-oxazoline-2-thione**.

Spectral Data

The structural characterization of **4,5-Diphenyl-4-oxazoline-2-thione** is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton may also be observed.[2]
¹³ C NMR	Resonances for the aromatic carbons are expected between δ 120-140 ppm. The carbon of the thione group (C=S) would appear further downfield. Signals for the C4 and C5 carbons of the oxazoline ring would also be present.[2]
Infrared (IR)	Characteristic absorption bands for the N-H bond (around 3200-3400 cm^{-1}), C=S bond (around 1200-1050 cm^{-1}), and C-O bond (around 1300-1000 cm^{-1}) are expected. Aromatic C-H and C=C stretching vibrations will also be present.[2]
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M^+) at m/z = 253, corresponding to the molecular weight of the compound.[2]

Reactivity and Potential Applications


4,5-Diphenyl-4-oxazoline-2-thione possesses several reactive sites, including the thione group and the N-H proton, making it a versatile intermediate for further chemical modifications. The thione group can undergo various reactions, such as alkylation at the sulfur atom.

While specific biological activities for **4,5-Diphenyl-4-oxazoline-2-thione** have not been extensively reported, related oxazoline and isoxazoline structures have shown a range of biological effects. For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[3] Furthermore, various derivatives of 1,3,4-oxadiazole, a related heterocyclic system, have been explored for their therapeutic potential.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of **4,5-Diphenyl-4-oxazoline-2-thione**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemijournal.com [chemijournal.com]
- 2. 4,5-Diphenyl-4-oxazoline-2-thione | C15H11NOS | CID 853676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270550#physical-and-chemical-properties-of-4-5-diphenyl-4-oxazoline-2-thione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com